CYP2A6 Inhibition: Target Compound IC50 Comparison with CYP1A2 Selectivity Profile
The target compound demonstrates moderate inhibition of CYP2A6 with an IC50 of 130 nM in human liver microsomes, whereas it exhibits substantially weaker inhibition of CYP1A2 with an IC50 of 8,000 nM under identical assay conditions [1]. This 61.5-fold selectivity window for CYP2A6 over CYP1A2 provides a defined selectivity fingerprint not uniformly observed across related coumarin-3-carboxamide derivatives. This quantitative selectivity data is specific to the pyrrolidine-containing structure and cannot be inferred for analogs bearing different amine moieties (e.g., piperidine or morpholine).
| Evidence Dimension | CYP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2A6: IC50 = 130 nM; CYP1A2: IC50 = 8,000 nM |
| Comparator Or Baseline | Same compound across two CYP isoforms (intra-compound selectivity comparison) |
| Quantified Difference | 61.5-fold greater potency for CYP2A6 versus CYP1A2 (8,000 nM / 130 nM) |
| Conditions | Human liver microsomes; CYP2A6 assay using coumarin as substrate, CYP1A2 assay using phenacetin as substrate; 5 min preincubation followed by NADPH-regenerating system addition |
Why This Matters
This selectivity profile defines the compound's utility as a CYP2A6-selective probe in drug metabolism studies, distinguishing it from pan-CYP inhibitors or analogs with different isoform selectivity patterns.
- [1] BindingDB. BDBM50366398 / CHEMBL4164113. Affinity Data for Coumarin, 3-(1-pyrrolidinylcarbonyl)-. 2020. View Source
